molecular formula C10H7Cl2N3 B12102620 2-Pyrimidinamine, N-(2,6-dichlorophenyl)- CAS No. 66501-16-4

2-Pyrimidinamine, N-(2,6-dichlorophenyl)-

Cat. No.: B12102620
CAS No.: 66501-16-4
M. Wt: 240.09 g/mol
InChI Key: RQHCTLPUMQYABP-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, N-(2,6-dichlorophenyl)- is a heterocyclic compound with the molecular formula C10H7Cl2N3. It is a derivative of pyrimidine, where the amino group at the 2-position is substituted with a 2,6-dichlorophenyl group. This compound is of interest due to its potential bioactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2-Pyrimidinamine, N-(2,6-dichlorophenyl)- involves the aromatic nucleophilic substitution of halogenated pyrimidines with substituted anilines. For instance, 2-chloro-4,6-dimethylpyrimidine can react with 2,6-dichloroaniline under microwave conditions to yield the desired product . The use of microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating methods.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale aromatic nucleophilic substitution reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, N-(2,6-dichlorophenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenated pyrimidines and substituted anilines. Acidic or basic conditions are often employed to facilitate the reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions typically yield various anilinopyrimidine derivatives .

Scientific Research Applications

2-Pyrimidinamine, N-(2,6-dichlorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, N-(2,6-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as kinase inhibitors, interfering with cell signaling pathways that regulate cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrimidinamine, N-(2,6-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorophenyl group enhances its bioactivity and makes it a valuable compound for various applications.

Properties

CAS No.

66501-16-4

Molecular Formula

C10H7Cl2N3

Molecular Weight

240.09 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H7Cl2N3/c11-7-3-1-4-8(12)9(7)15-10-13-5-2-6-14-10/h1-6H,(H,13,14,15)

InChI Key

RQHCTLPUMQYABP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=NC=CC=N2)Cl

Origin of Product

United States

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